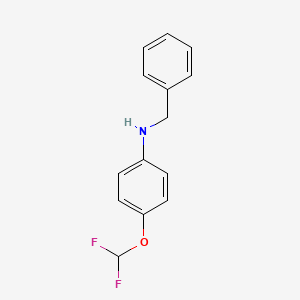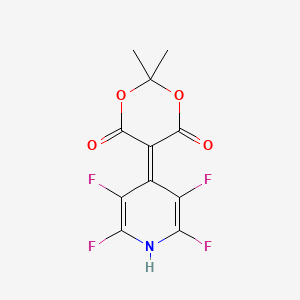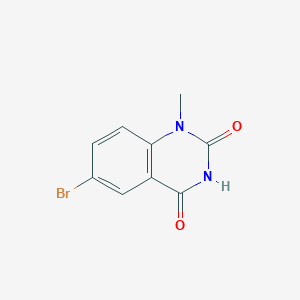
4-(4-Aminobutyl)-1H-imidazole-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Aminobutyl)-1H-imidazole-2(3H)-thione is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an aminobutyl group attached to the imidazole ring, which is further substituted with a thione group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminobutyl)-1H-imidazole-2(3H)-thione typically involves the reaction of 4-aminobutylamine with imidazole-2-thione under controlled conditions. One common method involves the use of N-Boc-1,4-butanediamine, which is treated with cyanamide to generate N-Boc-protected agmatine. This intermediate is then deprotected using trifluoroacetic acid to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Aminobutyl)-1H-imidazole-2(3H)-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The aminobutyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Aminobutyl)-1H-imidazole-2(3H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways and as a probe for biochemical studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Aminobutyl)-1H-imidazole-2(3H)-thione involves its interaction with specific molecular targets and pathways. The compound is known to modulate neurotransmitter systems, ion channels, and nitric oxide synthesis. It exerts its effects by binding to receptors and enzymes, thereby influencing cellular signaling pathways and physiological processes .
Comparison with Similar Compounds
Similar Compounds
Agmatine: A related compound with similar aminobutyl and guanidine groups.
Histamine: Another imidazole derivative with biological activity.
Imidazole-2-thione: The parent compound without the aminobutyl substitution.
Uniqueness
4-(4-Aminobutyl)-1H-imidazole-2(3H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate multiple molecular targets and pathways makes it a versatile compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C7H13N3S |
|---|---|
Molecular Weight |
171.27 g/mol |
IUPAC Name |
4-(4-aminobutyl)-1,3-dihydroimidazole-2-thione |
InChI |
InChI=1S/C7H13N3S/c8-4-2-1-3-6-5-9-7(11)10-6/h5H,1-4,8H2,(H2,9,10,11) |
InChI Key |
KHLDLERRHAQYTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=S)N1)CCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B12814986.png)


![4-bromo-2-[(Z)-2-nitroprop-1-enyl]thiophene](/img/structure/B12815005.png)



![(1Z,6Z,11Z,16Z)-4,9,14,19-tetrabromo-3,10,13,20-tetrathiapentacyclo[15.3.0.02,6.07,11.012,16]icosa-1,4,6,8,11,14,16,18-octaene](/img/structure/B12815032.png)
![8-[2-(4-Hydroxy-6-oxotetrahydro-2h-pyran-2-yl)ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2-methylbutanoate](/img/structure/B12815039.png)




